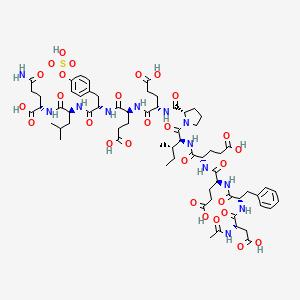

Acetyl-Hirudin (55-65) (sulfated)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

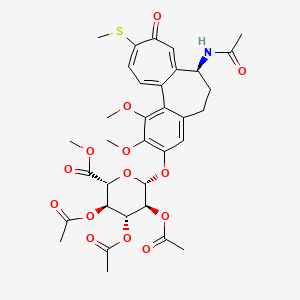

Acetyl-Hirudin (55-65) (sulfated) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

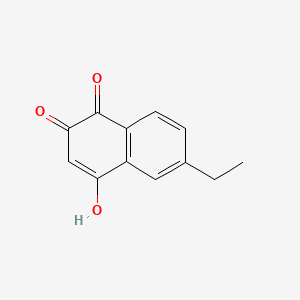

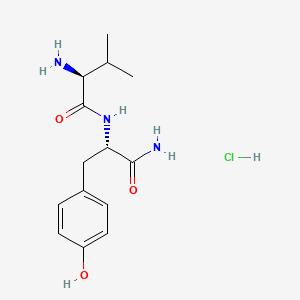

Molecular Structure Analysis

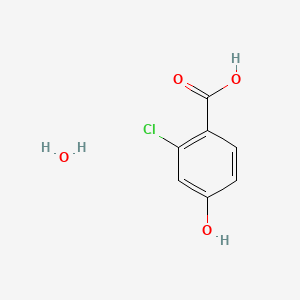

The molecular weight of Acetyl-Hirudin (55-65) (sulfated) is 1533.57 . Its formula is C66H92N12O28S . The sequence is Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-{Tyr (SO3H)}-Leu-Gln .Physical and Chemical Properties Analysis

The physical and chemical properties of Acetyl-Hirudin (55-65) (sulfated) include a molecular weight of 1533.57 and a formula of C66H92N12O28S . It’s recommended to be stored under the conditions specified in the Certificate of Analysis .Scientific Research Applications

Antithrombin Properties

Acetyl-Hirudin (55-65) (sulfated) is primarily studied for its antithrombin properties. For instance, the C-terminal fragment acetyl-hirullin P18, similar to acetyl-hirudin, shows potent antithrombin activity by binding to a non-catalytic site on thrombin, emphasizing the significance of specific residues for this function (Krstenansky et al., 1990). Additionally, a synthetic hirudin peptide analog, P79, exhibits competitive inhibition against human and bovine alpha-thrombin, contributing to its antithrombin efficacy (DiMaio et al., 1991).

Binding and Inhibitory Activity Against Thrombin

Various studies have delved into the binding specificity and inhibitory activity of acetyl-hirudin against thrombin. For example, hirudin fragments take on a well-defined structure when bound to thrombin, indicating specific interactions between certain residues and thrombin (Ni et al., 1990). Similarly, hirudin derivatives interact with thrombin, with changes in their structure and activity based on different crystal forms (Priestle et al., 1993).

Modification and Enhancement of Properties

Research also focuses on modifying acetyl-hirudin to enhance its properties. For instance, the periplasmic co-expression of an hirudin-I analogue with arylsulfotransferase in E. coli BL21(DE3) showed significantly increased anticoagulant activity, highlighting the potential of protein engineering in improving hirudin's efficacy (Rai et al., 2020).

Mechanism of Action

Target of Action

The primary target of Acetyl-Hirudin (55-65) (sulfated) is thrombin-rHCII (L444R) . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the regulation of blood clotting. rHCII (L444R) is a variant of heparin cofactor II, a serine protease inhibitor (serpin) that inhibits thrombin .

Biochemical Pathways

The compound’s interaction with thrombin-rHCII (L444R) affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, Acetyl-Hirudin (55-65) (sulfated) prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Result of Action

The result of Acetyl-Hirudin (55-65) (sulfated)'s action is the inhibition of blood coagulation. By binding to and inhibiting thrombin, it prevents the formation of fibrin, thereby reducing the formation of blood clots .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

Biochemical Analysis

Biochemical Properties

Acetyl-Hirudin (55-65) (sulfated) plays a crucial role in biochemical reactions, primarily due to its ability to inhibit thrombin, an enzyme involved in blood coagulation. The compound interacts with thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of blood clots . This interaction is highly specific and potent, making Acetyl-Hirudin (55-65) (sulfated) an effective anticoagulant. Additionally, the sulfation of the tyrosine residue enhances its binding affinity and inhibitory activity .

Cellular Effects

Acetyl-Hirudin (55-65) (sulfated) exerts significant effects on various cell types and cellular processes. In endothelial cells, it has been shown to inhibit thrombin-induced cell proliferation and migration, which are critical steps in angiogenesis and wound healing . Furthermore, Acetyl-Hirudin (55-65) (sulfated) influences cell signaling pathways by modulating the activity of protease-activated receptors (PARs), which are activated by thrombin . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.

Molecular Mechanism

The molecular mechanism of Acetyl-Hirudin (55-65) (sulfated) involves its binding to thrombin’s active site, thereby inhibiting its enzymatic activity . This binding is facilitated by the sulfated tyrosine residue, which enhances the interaction with thrombin. The inhibition of thrombin prevents the cleavage of fibrinogen to fibrin, thereby blocking the formation of blood clots . Additionally, Acetyl-Hirudin (55-65) (sulfated) can inhibit other thrombin-mediated processes, such as platelet activation and aggregation, further contributing to its anticoagulant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-Hirudin (55-65) (sulfated) have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under harsh conditions . In vitro studies have shown that the anticoagulant effects of Acetyl-Hirudin (55-65) (sulfated) can persist for several hours, depending on the concentration and experimental conditions . Long-term effects on cellular function have also been noted, with prolonged exposure leading to sustained inhibition of thrombin activity and associated cellular processes .

Dosage Effects in Animal Models

The effects of Acetyl-Hirudin (55-65) (sulfated) vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin activity without causing significant adverse effects . At higher doses, toxic effects such as bleeding and impaired wound healing have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety .

Metabolic Pathways

Acetyl-Hirudin (55-65) (sulfated) is involved in metabolic pathways related to its anticoagulant activity. The compound interacts with thrombin and other coagulation factors, modulating their activity and affecting the overall coagulation cascade . Enzymes such as carboxypeptidase Y can degrade Acetyl-Hirudin (55-65) (sulfated), leading to the loss of its inhibitory activity . This degradation process is an important consideration in the pharmacokinetics and bioavailability of the compound .

Transport and Distribution

Within cells and tissues, Acetyl-Hirudin (55-65) (sulfated) is transported and distributed through interactions with various transporters and binding proteins . The compound can bind to plasma proteins, which may influence its distribution and localization . Additionally, its sulfated tyrosine residue may facilitate interactions with cell surface receptors and transporters, affecting its cellular uptake and accumulation .

Subcellular Localization

Acetyl-Hirudin (55-65) (sulfated) is localized to specific subcellular compartments, where it exerts its activity . The compound can be found in the cytoplasm and on the cell surface, particularly in regions where thrombin is active . Post-translational modifications, such as sulfation, play a role in directing Acetyl-Hirudin (55-65) (sulfated) to these specific compartments, enhancing its inhibitory effects on thrombin .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEZWCXOVQVWOA-XALAVQSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92N12O28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)